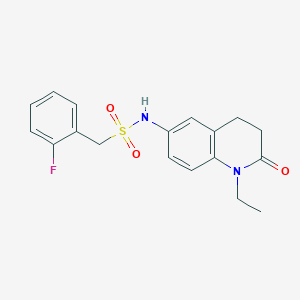

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a 1-ethyl-2-oxo-tetrahydroquinoline core linked to a 2-fluorophenylmethanesulfonamide group. The ethyl group at the 1-position of the tetrahydroquinoline ring and the 2-fluorophenyl substituent are critical for its stereoelectronic properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-21-17-9-8-15(11-13(17)7-10-18(21)22)20-25(23,24)12-14-5-3-4-6-16(14)19/h3-6,8-9,11,20H,2,7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLVJZIKBDESIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves the following steps:

-

Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

-

Introduction of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions. This step often involves the use of ethyl halides and a base such as sodium hydride or potassium carbonate.

-

Attachment of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

-

Formation of the Methanesulfonamide Moiety: : The final step involves the sulfonylation of the amine group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the tetrahydroquinoline core, converting it to an alcohol.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The following table summarizes structural analogues and their distinguishing features:

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl group and a methanesulfonamide moiety attached to a 2-fluorophenyl group. Its molecular formula is with a molecular weight of approximately 374.48 g/mol. The presence of the fluorine atom may enhance lipophilicity and influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.

- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell function and behavior.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.

Biological Activity

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide exhibits significant biological activity across various assays:

Antiviral Activity

Studies have shown that related compounds within the tetrahydroquinoline class demonstrate antiviral properties. For instance, derivatives have been noted for their inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide may also possess similar antiviral capabilities.

Anticancer Properties

Preliminary studies indicate potential anticancer effects. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms through which this compound may exert these effects require further investigation but could involve modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

There is emerging evidence that compounds in this class may exhibit anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation. The precise pathways involved in these effects are still being elucidated.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various tetrahydroquinoline derivatives, including N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression and viral replication .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antiviral activity against influenza A; IC50 values indicated effective inhibition at low concentrations. |

| Study 2 | Showed potential anticancer activity in vitro with significant reduction in cell viability in multiple cancer cell lines. |

| Study 3 | Reported anti-inflammatory effects in animal models; reduced levels of pro-inflammatory cytokines were observed. |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonamide formation : Reacting a chlorosulfonic acid derivative with the amine group of the tetrahydroquinoline scaffold under controlled conditions (e.g., dichloromethane, room temperature) .

- Fluorophenyl substitution : Coupling the 2-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Purification : Use column chromatography or recrystallization to achieve >95% purity. Monitor purity via HPLC or LC-MS.

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, refine data using programs like SHELXL (robust for small-molecule structures) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of rotamers (e.g., methanesulfonamide group at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .

Q. How can researchers predict physicochemical properties relevant to solubility and bioavailability?

Use computational tools to estimate:

- Polar surface area (PSA) : ~82.08 Ų (indicates moderate membrane permeability) .

- LogP : Predicted via software like MarvinSketch; experimental validation via shake-flask method.

- Acid dissociation constant (pKa) : Predicted ~4.37 (suggests ionization at physiological pH) .

Advanced Research Questions

Q. How should contradictory data in biological activity assays be resolved?

- Orthogonal assays : Confirm activity using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., cytotoxicity profiling) .

- Control experiments : Test for off-target effects using structurally related inactive analogs.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this scaffold?

- Analog synthesis : Modify the ethyl group on the tetrahydroquinoline or the fluorophenyl moiety.

- Biological profiling : Screen analogs against target enzymes (e.g., kinases, proteases) and assess IC₅₀ shifts.

- Computational docking : Map binding interactions using AutoDock Vina or Schrödinger Suite, leveraging crystallographic data .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be addressed?

- Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned datasets and PART instructions for disordered regions .

- Validation tools : Check R-factors and electron density maps (e.g., omit maps) to confirm ligand placement .

Q. What methodologies are recommended for studying metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Metabolite identification : Use high-resolution MSⁿ to detect hydroxylation or sulfonamide cleavage products .

Key Considerations for Experimental Design

- Solvent selection : Use tetrahydrofuran (THF) or acetone for reactions requiring aprotic polar conditions .

- Stability testing : Store the compound under inert gas (N₂/Ar) at −20°C to prevent sulfonamide hydrolysis.

- Toxicity screening : Follow OECD guidelines for acute toxicity assays in model organisms (e.g., zebrafish embryos).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.